molecular formula C13H19N3O3 B4545791 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B4545791
M. Wt: 265.31 g/mol
InChI Key: IUYUWQKGCLAMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.14264148 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies and Heterocyclic Compounds

  • Cross-Claisen Condensation for Heterocyclic γ-Amino Acids : A study presented a versatile chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) using cross-Claisen condensations. These ATCs are valuable for mimicking the secondary structures of proteins, showcasing the compound's utility in designing protein structure mimics (Mathieu et al., 2015).

  • Formation of Pyrazole Derivatives : Research has explored the reaction mechanisms and structural determination of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Such studies highlight the functional versatility and reactivity of pyrazole derivatives, contributing to synthetic chemistry (Yıldırım et al., 2005).

  • Heterocyclic Dyes Synthesis : Another application involves synthesizing heterocyclic dyes using 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component. This research demonstrates the compound's application in dye and pigment synthesis, affecting λmax based on substituent effects on aromatic rings (Tao et al., 2019).

  • NHC-Catalyzed Direct Amination : The use of N-heterocyclic carbenes for generating homoenolate species from alpha,beta-unsaturated aldehydes, leading to the production of pyrazolidinones, underscores the role of pyrazole derivatives in catalysis and synthesis of nitrogen-containing heterocycles (Chan & Scheidt, 2008).

Structural Analysis and Supramolecular Assemblies

  • Supramolecular Synthons in Pyrazinecarboxylic Acids : An analysis of X-ray crystal structures of various pyrazinecarboxylic acids revealed the occurrence of carboxylic acid-pyridine supramolecular synthons. This study emphasizes the importance of pyrazole derivatives in crystal engineering and supramolecular chemistry (Vishweshwar et al., 2002).

Properties

IUPAC Name

1-methyl-3-[(2-methylcyclohexyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-5-3-4-6-10(8)14-12(17)11-9(13(18)19)7-16(2)15-11/h7-8,10H,3-6H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYUWQKGCLAMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.